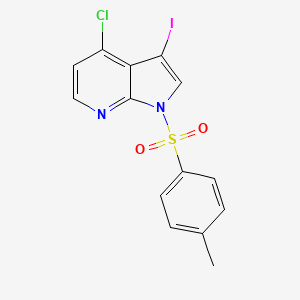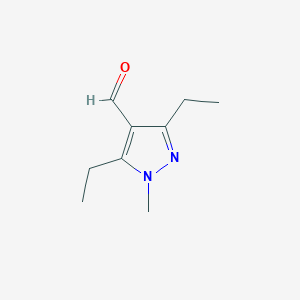
N-Tosyl-4-chloro-3-iodo-7-azaindole
Descripción general
Descripción
“N-Tosyl-4-chloro-3-iodo-7-azaindole” is a chemical compound with the CAS Number: 869335-20-6. Its IUPAC name is 4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction . The first key step is a Suzuki arylation carried out selectively in position C-2 by displacement of the iodine atom vs. the bromine atom in C-4 of the azaindole moiety . This is done despite the steric hindrance induced by the azaindole protective group .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H10ClIN2O2S . The InChI key for this compound is XCUCPOPYQXVOJN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 432.67 . It is a solid substance .Aplicaciones Científicas De Investigación
NTCIA has been widely used in medicinal chemistry and biochemistry due to its potential applications in a variety of fields. For example, it has been used as a substrate for the synthesis of a variety of heterocyclic compounds, such as azaindoles, pyrazoles, and oxazoles. It has also been used as a building block for the synthesis of various drugs, including anti-cancer agents and antiviral agents. In addition, NTCIA has been used in the synthesis of various fluorescent probes, which can be used to study biological processes.
Mecanismo De Acción
Target of Action
N-Tosyl-4-chloro-3-iodo-7-azaindole is a type of azaindole derivative . Azaindole derivatives have been widely used as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation. They work by phosphorylating other proteins, which can activate or deactivate these proteins, leading to various cellular responses.
Mode of Action
As a kinase inhibitor, it likely works by binding to the atp binding site of kinases . This prevents the kinase from phosphorylating other proteins, thereby inhibiting the kinase’s activity and affecting the cell signaling pathways it is involved in.
Pharmacokinetics
According to the search results, this compound has high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.01 cm/s . Its lipophilicity (Log Po/w) ranges from 2.6 (iLOGP) to 4.92 (WLOGP) . These properties could affect the compound’s bioavailability and distribution within the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of NTCIA in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize in high yields. Furthermore, it is a versatile building block for the synthesis of a variety of compounds, and it can be used to study a variety of biological processes. On the other hand, NTCIA is not always suitable for all lab experiments, as it has some limitations. For example, it is not soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
NTCIA has potential applications in a variety of fields, and there are many potential future directions for its use. For example, it could be used in the development of new drugs, as it has already been used in the synthesis of several drugs. In addition, it could be used to study the interactions between drugs and their targets, as well as to study the biochemical and physiological effects of drugs. Furthermore, it could be used to develop new fluorescent probes for use in biological studies. Finally, it could be used in the synthesis of new heterocyclic compounds, such as pyrazoles and oxazoles, for use in medicinal chemistry.
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCPOPYQXVOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701222 | |
| Record name | 4-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869335-20-6 | |
| Record name | 4-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1395638.png)
![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395641.png)
![6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one](/img/structure/B1395643.png)
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)




![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)

![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)